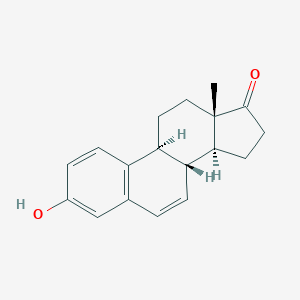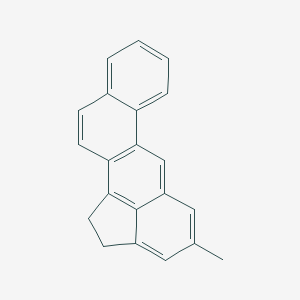
4-Methylcholanthrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylcholanthrene (4-MC) is a polycyclic aromatic hydrocarbon (PAH) that is widely used in scientific research due to its ability to induce carcinogenesis in laboratory animals. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. The synthesis of 4-MC is a complex process that involves several steps. In
Mecanismo De Acción
The mechanism of action of 4-Methylcholanthrene involves the activation of the aryl hydrocarbon receptor (AhR). AhR is a transcription factor that regulates the expression of genes involved in xenobiotic metabolism and cell proliferation. When 4-Methylcholanthrene binds to AhR, it triggers a cascade of events that lead to the development of tumors. 4-Methylcholanthrene is a potent mutagen and is known to cause DNA damage, leading to the development of tumors.
Efectos Bioquímicos Y Fisiológicos
4-Methylcholanthrene has several biochemical and physiological effects. It is a potent mutagen and is known to cause DNA damage, leading to the development of tumors. It also induces the expression of cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. 4-Methylcholanthrene is also known to cause oxidative stress and inflammation, which can lead to tissue damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 4-Methylcholanthrene in lab experiments is its ability to induce carcinogenesis in laboratory animals. This allows researchers to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. However, there are several limitations to using 4-Methylcholanthrene in lab experiments. It is a potent mutagen and can cause DNA damage, which can lead to false positive results. It is also difficult to control the dose and duration of exposure, which can lead to variability in experimental results.
Direcciones Futuras
There are several future directions for research on 4-Methylcholanthrene. One area of research is the development of new methods for synthesizing 4-Methylcholanthrene. This could lead to more efficient and cost-effective production of 4-Methylcholanthrene for scientific research. Another area of research is the development of new animal models for studying the effects of 4-Methylcholanthrene on human health. This could lead to a better understanding of the mechanisms of cancer development and the development of new cancer treatments. Finally, there is a need for more research on the environmental effects of 4-Methylcholanthrene. This could lead to a better understanding of the health risks associated with exposure to PAHs and the development of strategies for reducing exposure.
Métodos De Síntesis
The synthesis of 4-Methylcholanthrene involves several steps. The first step is the synthesis of 1,2-benzanthracene, which is then converted to 4-Methylcholanthrene by a series of reactions. The final step involves the purification of 4-Methylcholanthrene using column chromatography. The synthesis of 4-Methylcholanthrene is a time-consuming and complex process, but it is essential for the production of pure 4-Methylcholanthrene for scientific research.
Aplicaciones Científicas De Investigación
4-Methylcholanthrene is widely used in scientific research to induce carcinogenesis in laboratory animals. It is used to study the mechanisms of cancer development and to test the efficacy of potential cancer treatments. 4-Methylcholanthrene is also used to study the effects of environmental pollutants on human health. It is a valuable tool for researchers studying the effects of PAHs on human health and the environment.
Propiedades
Número CAS |
17012-89-4 |
|---|---|
Nombre del producto |
4-Methylcholanthrene |
Fórmula molecular |
C21H16 |
Peso molecular |
268.4 g/mol |
Nombre IUPAC |
4-methyl-1,2-dihydrobenzo[j]aceanthrylene |
InChI |
InChI=1S/C21H16/c1-13-10-15-7-9-19-18-8-6-14-4-2-3-5-17(14)20(18)12-16(11-13)21(15)19/h2-6,8,10-12H,7,9H2,1H3 |
Clave InChI |
DYGZCALVTOKEJQ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
SMILES canónico |
CC1=CC2=CC3=C(C=CC4=CC=CC=C43)C5=C2C(=C1)CC5 |
Otros números CAS |
17012-89-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



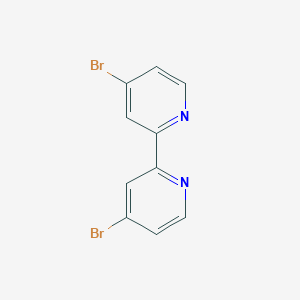
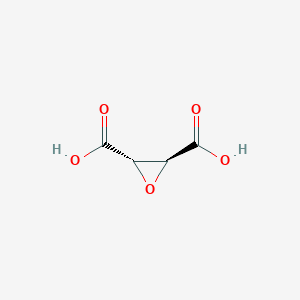
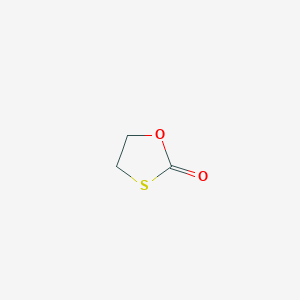
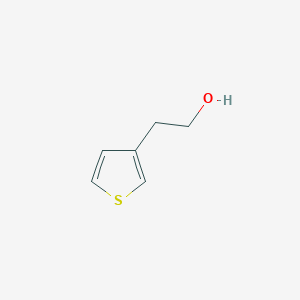
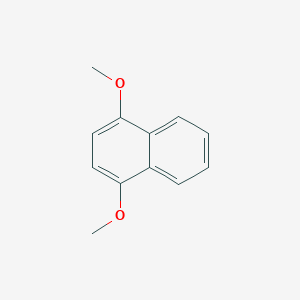
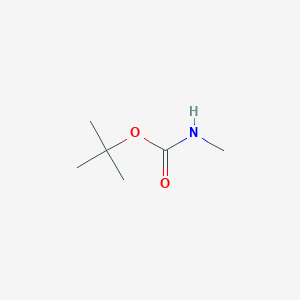
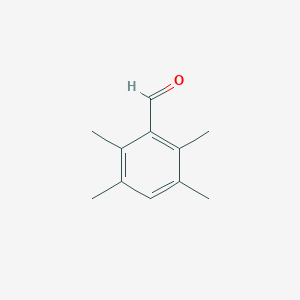
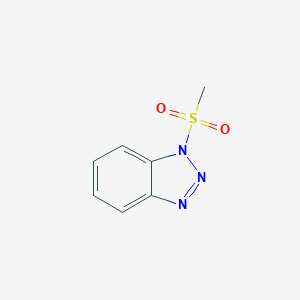
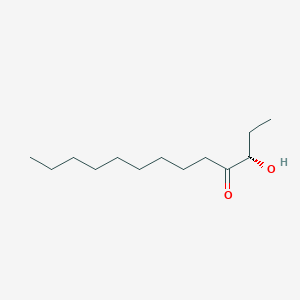
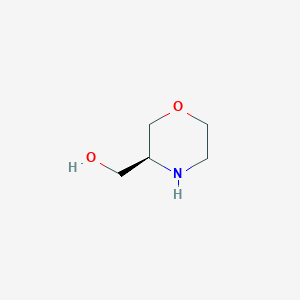
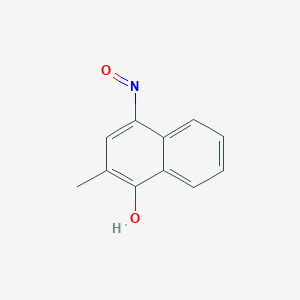
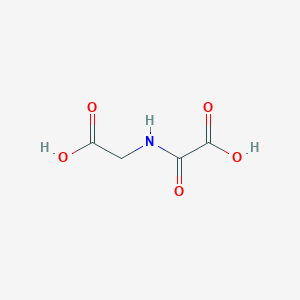
![N-((4S,6S)-6-Methyl-7,7-dioxido-2-sulfamoyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl)acetamide](/img/structure/B104125.png)
